molecular formula C17H17N3O3S B2702083 3-(4-methoxyphenyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 1396866-02-6

3-(4-methoxyphenyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2702083
CAS No.: 1396866-02-6
M. Wt: 343.4
InChI Key: LCOYMFJWXFQKCP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is an organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the Methoxyphenyl Group: The oxadiazole intermediate is then coupled with a 4-methoxyphenyl derivative using a suitable coupling reagent.

    Introduction of the Propanamide Group: Finally, the propanamide group is introduced through an amide formation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the methoxy group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
  • 3-(4-methoxyphenyl)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide

Uniqueness

3-(4-methoxyphenyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the presence of the 4-methylthiophen-2-yl group, which imparts specific electronic and steric properties

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-9-14(24-10-11)16-19-20-17(23-16)18-15(21)8-5-12-3-6-13(22-2)7-4-12/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOYMFJWXFQKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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